molecular formula C17H16N2O5 B2561199 N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(4-methoxyphenoxy)acetamide CAS No. 1105204-69-0

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(4-methoxyphenoxy)acetamide

Cat. No.: B2561199
CAS No.: 1105204-69-0
M. Wt: 328.324
InChI Key: BPQGKGIJWVRVAS-UHFFFAOYSA-N
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Description

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(4-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C17H16N2O5 and its molecular weight is 328.324. The purity is usually 95%.
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Scientific Research Applications

Materials Science Applications

Research on compounds with similar structures to "N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(4-methoxyphenoxy)acetamide" has led to the development of insensitive energetic materials. For example, compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, which share structural motifs with the target compound, have been synthesized for use as insensitive energetic materials. These materials exhibit moderate thermal stabilities and are insensitive towards impact and friction, making them superior to traditional explosives like TNT (Yu et al., 2017).

Medicinal Chemistry and Pharmacology

Derivatives of furans, isoxazoles, and acetamides, similar to the compound , have been explored for various bioactive applications. This includes the synthesis of novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents, demonstrating strong DNA affinities and promising in vivo activity against trypanosomal models (Ismail et al., 2004). Furthermore, anticholinesterase agents based on the molecular skeletons of furobenzofuran and methanobenzodioxepine have shown potent inhibition of acetyl- or butyrylcholinesterase, which could be relevant for the treatment of conditions like Alzheimer's disease (Luo et al., 2005).

Synthetic Organic Chemistry

The compound's structure is amenable to synthetic manipulation, offering pathways to a variety of potentially bioactive compounds. For instance, the synthesis of bioactive compounds from visnaginone, which involves reactions leading to chalcones, pyrazoline, and isoxazoline derivatives, showcases the versatility of furan-containing compounds in creating pharmacologically interesting molecules (Abdel Hafez et al., 2001).

Properties

IUPAC Name

N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-21-13-4-6-14(7-5-13)23-11-17(20)18-10-12-9-16(24-19-12)15-3-2-8-22-15/h2-9H,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPQGKGIJWVRVAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NCC2=NOC(=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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